Tert-butyl 3-(cyclopropanecarbonyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(cyclopropanecarbonyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C12H19NO3 and a molecular weight of 225.28 g/mol It is characterized by the presence of an azetidine ring, a cyclopropane group, and a tert-butyl ester group
Preparation Methods
The synthesis of tert-butyl 3-(cyclopropanecarbonyl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Cyclopropane Group: The cyclopropane group is introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Esterification: The final step involves the esterification of the azetidine ring with tert-butyl chloroformate to form the desired compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
Tert-butyl 3-(cyclopropanecarbonyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and temperature control to ensure optimal reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 3-(cyclopropanecarbonyl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of tert-butyl 3-(cyclopropanecarbonyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The azetidine ring and cyclopropane group contribute to its reactivity and binding affinity with enzymes and receptors. These interactions can modulate biological processes, leading to potential therapeutic effects .
Comparison with Similar Compounds
Tert-butyl 3-(cyclopropanecarbonyl)azetidine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl azetidine-3-carboxylate: This compound lacks the cyclopropane group, making it less sterically hindered and potentially less reactive.
Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate:
Tert-butyl 3-(dimethylamino)-3-(fluoromethyl)azetidine-1-carboxylate:
These comparisons highlight the unique structural features and potential advantages of this compound in various applications.
Properties
Molecular Formula |
C12H19NO3 |
---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
tert-butyl 3-(cyclopropanecarbonyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-6-9(7-13)10(14)8-4-5-8/h8-9H,4-7H2,1-3H3 |
InChI Key |
JQOTYXAQBHKDKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(=O)C2CC2 |
Origin of Product |
United States |
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